N-(Methanesulfonyl)-2,2-dimethylpropanamide
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Overview
Description
N-(Methanesulfonyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to a 2,2-dimethylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-2,2-dimethylpropanamide can be synthesized through the reaction of methanesulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonyl group onto the amide.
Industrial Production Methods
On an industrial scale, the production of this compound involves the large-scale synthesis of methanesulfonyl chloride, which is then reacted with 2,2-dimethylpropanamide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methanesulfonic acid and 2,2-dimethylpropanamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Various sulfonamide derivatives.
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfide derivatives.
Hydrolysis: Methanesulfonic acid and 2,2-dimethylpropanamide.
Scientific Research Applications
N-(Methanesulfonyl)-2,2-dimethylpropanamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-2,2-dimethylpropanamide involves the interaction of the methanesulfonyl group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-2,2-dimethylpropanamide.
Tosylates: Compounds containing the p-toluenesulfonyl group, which are similar in reactivity to methanesulfonyl derivatives.
Sulfonamides: A broad class of compounds containing the sulfonamide group, with various applications in medicine and industry.
Uniqueness
This compound is unique due to its specific structure, which combines the methanesulfonyl group with a 2,2-dimethylpropanamide backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
163972-56-3 |
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Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,2-dimethyl-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2,3)5(8)7-11(4,9)10/h1-4H3,(H,7,8) |
InChI Key |
SPKCXEUQPXCNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C |
Origin of Product |
United States |
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